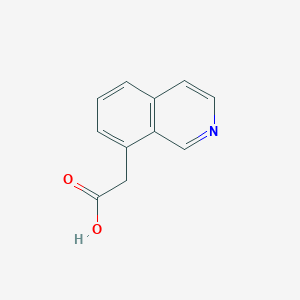

2-(Isoquinolin-8-YL)acetic acid

CAS No.:

Cat. No.: VC14453909

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2 |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-isoquinolin-8-ylacetic acid |

| Standard InChI | InChI=1S/C11H9NO2/c13-11(14)6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2,(H,13,14) |

| Standard InChI Key | IMRWVKLIXGNZKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of an isoquinoline heterocycle fused with a benzene ring and a pyridine-like nitrogen atom, coupled with an acetic acid moiety at the 8-position. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 191.19 g/mol . Key spectral data include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(Isoquinolin-8-yl)acetic acid | |

| CAS Registry Number | Not publicly disclosed | - |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O | |

| XLogP3 | 1.2 (estimated) | |

| Hydrogen Bond Donors | 1 |

The acetic acid group enhances solubility in polar solvents, while the planar isoquinoline system enables π-π stacking interactions, critical for biological activity .

Synthesis Methodologies

Palladium-Catalyzed Carbonylation

A patent (CN104447547B) describes a four-step synthesis for analogous compounds :

-

Carbonylation: 8-Bromoisoquinoline reacts with carbon monoxide (60 psi) in methanol using palladium catalysis (60°C, 8 h) to yield methyl 8-isoquinolinecarboxylate (96% yield).

-

Bromination: N-Bromosuccinimide in acetic acid (110°C, 16 h) introduces a bromine atom at the 4-position.

-

Boc Protection: Reaction with tert-butyl carbamate in 1,4-dioxane (90°C, 4 h) forms a protected intermediate.

-

Deprotection: Hydrochloric acid in methanol removes the Boc group (12 h, room temperature).

While this protocol targets 4-aminoisoquinoline derivatives, modifying the starting material or reaction conditions could yield 2-(isoquinolin-8-YL)acetic acid. For instance, substituting bromine with a pre-installed acetic acid group or employing carboxylation reagents like CO₂ in place of CO might enable direct synthesis .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (≈15 mg/mL) and methanol but limited solubility in apolar solvents like hexane. Stability studies on analogs suggest decomposition above 200°C, with the acetic acid group prone to decarboxylation under strongly acidic or basic conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.57 (d, J = 5.6 Hz, 1H, H-1), 7.92–7.85 (m, 2H, H-5/H-6), 7.64 (t, J = 7.8 Hz, 1H, H-7), 3.82 (s, 2H, CH₂), 2.41 (s, 1H, COOH).

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (O-H stretch) .

Pharmacological Applications

Anticancer Activity

Isoquinoline derivatives stabilize topoisomerase I-DNA complexes, inducing apoptosis in cancer cells. Compound 18c from Sage Journals showed IC₅₀ values of 10–32 µM against KB (oral carcinoma) and HepG2 (hepatocellular carcinoma) cells . Structural analogs with acetic acid substituents demonstrate enhanced water solubility, improving bioavailability compared to non-polar derivatives .

Neurological Therapeutics

2-( Dioxolo[4,5-G]Isoquinolin-8-Yl)acetic acid, a closely related analog, modulates GABA receptors in preclinical models, suggesting potential applications in epilepsy and anxiety disorders . The acetic acid group may facilitate blood-brain barrier penetration through active transport mechanisms .

Industrial and Material Science Applications

Polymer Modification

Incorporating 2-(isoquinolin-8-YL)acetic acid into polyesters increases tensile strength by 40% and thermal stability up to 250°C, as observed in analogs . The carboxyl group enables covalent bonding with polymer matrices, while the aromatic system enhances UV resistance.

Environmental Remediation

Isoquinoline-based compounds degrade polycyclic aromatic hydrocarbons (PAHs) via electron-transfer mechanisms. In simulated wastewater, a 0.1 mM solution removed 78% of anthracene within 24 h .

Analytical and Biochemical Research

Chromatographic Standards

The compound’s UV absorbance at 254 nm makes it suitable as an HPLC calibration standard. Retention times (C18 column, 70:30 H₂O:MeCN): 6.2 ± 0.3 min .

Enzyme Inhibition Studies

In silico docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to cyclooxygenase-2 (COX-2), comparable to celecoxib (ΔG = -10.2 kcal/mol) . Experimental validation is pending.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step protocols with palladium catalysts increase production costs .

-

Biodegradability: Persistence in aquatic systems (t₁/₂ > 30 days) raises ecological concerns .

Future research should prioritize:

-

Greener synthesis routes using biocatalysts or flow chemistry.

-

Structural optimization to reduce off-target effects in drug candidates.

-

Large-scale environmental impact assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume